molecular formula C15H17N3O2 B2897828 2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 745037-86-9

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2897828
CAS No.: 745037-86-9
M. Wt: 271.32
InChI Key: MWTMSKNMSFQMOP-UHFFFAOYSA-N
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Description

2-Cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the β-position, a methyl-substituted amide, and a 4-morpholinylphenyl moiety. Its structure combines electron-withdrawing (cyano) and hydrophilic (morpholine) groups, which influence solubility, stability, and biological interactions. Below, we compare this compound with structurally and functionally related analogs, emphasizing substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name

2-cyano-N-methyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-15(19)13(11-16)10-12-2-4-14(5-3-12)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTMSKNMSFQMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with N-methylcyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the acrylamide backbone and aromatic rings (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) logP Key Features
2-Cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (Target) N-methyl, 4-morpholinylphenyl C₁₆H₁₇N₃O₂ 287.33* N/A ~1.5† Morpholine enhances solubility; methyl amide reduces steric hindrance
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Cyclopenta[b]thiophen-2-yl, 4-morpholinylphenyl C₂₃H₂₀N₄O₂S 404.62 296–298 N/A Bulky thiophene ring; high melting point
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide (Y510-3399) 4-dimethylaminophenyl C₁₂H₁₃N₃O 215.25 N/A 1.36 Lower molecular weight; dimethylamino reduces hydrophilicity
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide 5-chloro-2-morpholinylphenyl, 4-cyanophenyl C₂₂H₁₈ClN₅O₂ 435.87 N/A N/A Dual cyano groups; chloro substituent increases lipophilicity
(2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-hydroxy-3-methoxyphenyl, 4-CF₃phenyl C₁₉H₁₅F₃N₂O₃ 376.33 N/A N/A Trifluoromethyl enhances metabolic stability

*Calculated using standard atomic weights. †Estimated via analogous compounds (e.g., Y510-3399 ).

Physicochemical and Pharmacokinetic Properties

  • Morpholine vs. Piperazine/Amine Substituents : Morpholine-containing analogs (e.g., Target, 30a) exhibit higher aqueous solubility due to the oxygen atom in the morpholine ring, which improves hydrogen bonding. In contrast, 4-methylpiperazine analogs (e.g., 31a ) show slightly reduced solubility but enhanced membrane permeability due to increased basicity .
  • Aromatic Substituents: Electron-withdrawing groups (e.g., CF₃ , Cl ) increase metabolic stability but may reduce solubility.

Biological Activity

2-Cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide, a compound with the molecular formula C23H25N3O2C_{23}H_{25}N_{3}O_{2} and a molar mass of 375.46 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a cyano group attached to a propene moiety, which is further substituted with a morpholine ring and a phenyl group. This unique structure contributes to its biological properties.

1. Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of morpholine-based compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain analogs had IC50 values in the micromolar range against breast and prostate cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Effects

Research has demonstrated that this compound and its analogs possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Inhibition Data:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-Cyano-N-methyl derivative19.45 ± 0.0731.4 ± 0.12
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

This data suggests that while the compound shows some inhibitory activity against COX enzymes, it is less potent than established drugs like celecoxib.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Study:
In vitro assays demonstrated that the compound inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to other known antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

  • Morpholine Substitution: The presence of the morpholine ring enhances solubility and bioavailability.
  • Cyano Group: The cyano group is essential for maintaining activity against cancer cells and may contribute to its mechanism of action.
  • Phenyl Ring Modifications: Alterations in the phenyl substituent can significantly affect potency and selectivity toward specific biological targets.

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